molecular formula C4H4BrNO2 B8005867 (4-Bromo-oxazol-2-yl)-methanol

(4-Bromo-oxazol-2-yl)-methanol

Cat. No.: B8005867
M. Wt: 177.98 g/mol
InChI Key: SHDSHSFTSRYCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-Bromo-oxazol-2-yl)-methanol” (CAS: 36841-48-2) is an oxazole derivative with the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol. Structurally, it consists of an oxazole ring substituted with a 4-bromophenyl group at position 2 and a hydroxymethyl (-CH₂OH) group at position 4, making it a key intermediate in organic synthesis and medicinal chemistry . The compound is commercially available but labeled for laboratory use only, reflecting its role in specialized research contexts such as heterocyclic chemistry or drug discovery .

Key spectroscopic data for related oxazole derivatives include characteristic IR absorptions for -OH (~3200–3600 cm⁻¹) and C-Br (785 cm⁻¹), as well as ¹H-NMR signals for aromatic protons (δ 7.52–7.77 ppm) and the -CH=N- group (δ 8.36 ppm) in Schiff base analogs .

Properties

IUPAC Name

(4-bromo-1,3-oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c5-3-2-8-4(1-7)6-3/h2,7H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDSHSFTSRYCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Hydroxymethyl)oxazole

Using glycolaldehyde (HOCH₂CHO) as the aldehyde component in the van Leusen reaction yields 5-(hydroxymethyl)oxazole. However, glycolaldehyde’s instability necessitates protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether prior to cyclization. Reaction conditions involve:

  • Solvent : Methanol

  • Base : K₂CO₃

  • Temperature : Reflux (65°C)

  • Yield : ~60–70% for protected intermediates.

Regioselective Bromination at Position 4

Bromination of 2-(TBS-oxymethyl)oxazole employs N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄), mimicking radical bromination protocols used in dihydrooxazole aromatization. Key parameters include:

  • Molar ratio : NBS : oxazole derivative = 1.2 : 1

  • Reaction time : 12–24 hours at 25–30°C

  • Yield : ~70–80% after deprotection (TBS removal via tetra-n-butylammonium fluoride).

Limitations :

  • The van Leusen route intrinsically limits substitution to position 5, necessitating additional steps to transpose groups to position 2.

  • Radical bromination may yield dibromo byproducts (~6–8% impurity).

Dihydrooxazole Bromination-Dehydrogenation Strategy

Adapted from CN110407763B, this method leverages dihydrooxazole intermediates for regioselective bromination followed by dehydrogenation.

Synthesis of Dihydrooxazole Intermediate

Reacting ethanolamine with a hydroxymethyl-bearing aldehyde (e.g., TBS-protected glycolaldehyde) under BF₃·Et₂O catalysis forms 2-(TBS-oxymethyl)-4,5-dihydrooxazole:

  • Solvent : Acetonitrile

  • Temperature : 40–50°C

  • Yield : ~75–85%.

Bromination and Dehydrogenation

NBS/AIBN-mediated bromination at position 4 proceeds via radical mechanisms, concurrently dehydrogenating the dihydrooxazole to the aromatic oxazole:

  • Solvent : CCl₄

  • Reaction time : 24 hours at 25–30°C

  • Yield : ~90–95% (crude), 73% after purification.

Advantages :

  • High regioselectivity for position 4 due to radical stability at the allylic position.

  • Scalable with minimal specialized equipment.

Challenges :

  • Requires stringent control of NBS stoichiometry to suppress dibromination.

  • Deprotection of TBS groups necessitates anhydrous conditions.

Palladium-Catalyzed C–H Activation for Direct Bromination

Recent advances in C–H functionalization enable direct bromination of pre-formed oxazoles. Palladium catalysts paired with directing groups (e.g., pyridyl) facilitate regioselective bromination at position 4.

Directed Bromination of 2-(Hydroxymethyl)oxazole

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 2,2′-Bipyridine

  • Bromine source : NBS or Br₂

  • Solvent : DMF at 80°C

  • Yield : ~60–70%.

Mechanistic Insight :
The hydroxymethyl group at position 2 weakly directs bromination to the electronically activated position 4 via σ-complex intermediacy.

Multi-Step Synthesis via Oxidation-Reduction Sequences

This approach constructs the oxazole ring with a methyl group at position 2, followed by oxidation to a carboxylic acid and reduction to the alcohol.

Synthesis of 2-Methyloxazole

  • Method : Van Leusen reaction with propionaldehyde.

  • Yield : ~80%.

Bromination at Position 4

  • Conditions : Br₂ (1 eq) in acetic acid at 0°C.

  • Yield : ~65%.

Oxidation and Reduction

  • Oxidation : KMnO₄ in acidic medium converts methyl to carboxylic acid (~50%).

  • Reduction : LiAlH₄ reduces the acid to hydroxymethyl (~70%).

Drawbacks :

  • Low overall yield (~23%) due to step inefficiencies.

  • Harsh oxidation conditions may degrade the oxazole ring.

Comparative Analysis of Methods

MethodKey StepYield (%)RegioselectivityScalability
Van Leusen + BrominationTosMIC cyclization60–70ModerateHigh
Dihydrooxazole RouteRadical bromination73–95HighIndustrial
C–H ActivationPd-catalyzed bromination60–70HighModerate
Multi-Step OxidationKMnO₄/LiAlH₄23LowLow

Scientific Research Applications

(4-Bromo-oxazol-2-yl)-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromo-oxazol-2-yl)-methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares “(4-Bromo-oxazol-2-yl)-methanol” with structurally related heterocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> H-Bond Donors H-Bond Acceptors Key Features Reference
[2-(4-Bromo-phenyl)-oxazol-4-yl]-methanol C₁₀H₈BrNO₂ 254.08 ~2.2 (estimated) 1 3 Oxazole core, bromophenyl group
[2-(4-Bromo-phenyl)-thiazol-4-yl]-methanol C₁₀H₈BrNOS 270.15 2.96 1 2 Thiazole core, higher LogP
(4-Bromothiazol-2-yl)methanol C₄H₄BrNOS 194.05 ~1.8 (estimated) 1 3 Simpler thiazole structure
2-(4-Bromophenyl)benzo[d]oxazole C₁₃H₈BrNO 286.11 3.5 0 2 Fused benzoxazole system

<sup>a</sup> LogP values estimated via ACD/Labs software where experimental data are unavailable.

Key Observations:

Heteroatom Influence :

  • The oxazole derivative (O and N in the ring) exhibits lower LogP (~2.2) compared to its thiazole analog (LogP 2.96, ), reflecting oxygen’s higher electronegativity and reduced lipophilicity relative to sulfur. This impacts solubility and bioavailability in drug design .
  • Benzoxazole derivatives (e.g., 2-(4-bromophenyl)benzo[d]oxazole) show higher LogP (3.5) due to aromatic fusion, enhancing π-π stacking interactions .

Substituent Positioning: Methanol groups at position 4 (oxazole/thiazole) reduce steric hindrance compared to position 2, favoring synthetic accessibility . Bromine at the para position on phenyl rings enhances electronic effects (e.g., resonance withdrawal), stabilizing intermediates in cross-coupling reactions .

Synthetic Utility :

  • Oxazole derivatives are often synthesized via cyclization of acylated amines or through Huisgen reactions . Thiazole analogs require sulfur-containing precursors (e.g., Lawesson’s reagent) .
  • The target compound’s synthesis likely parallels methods for similar brominated heterocycles, such as refluxing with aldehydes (e.g., ) .

Biological Relevance: Thiazole derivatives (e.g., (4-bromothiazol-2-yl)methanol) are explored for anticancer activity due to sulfur’s nucleophilic reactivity . Oxazole-based compounds are less common in medicinal chemistry but serve as rigid scaffolds for enzyme inhibition .

Challenges and Limitations:

  • Stability : Brominated heterocycles may undergo debromination under harsh conditions (e.g., prolonged reflux ).
  • Crystallography : Small-molecule crystallography (e.g., SHELXL ) is critical for confirming regiochemistry in substituted oxazoles.

Biological Activity

(4-Bromo-oxazol-2-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C4H4BrN1O1
  • Molecular Weight : 178.99 g/mol
  • Structure : The compound features a bromine atom at the 4-position of the oxazole ring, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been studied for various biological activities including antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have shown that oxazole derivatives exhibit significant antimicrobial properties. The minimum inhibitory concentration (MIC) values for several compounds related to oxazole derivatives are summarized below:

CompoundMIC (µg/ml)Target Organism
This compound3.2Candida albicans
111.6Candida tropicalis
120.8Candida krusei
5-Fluorocytosine3.2Aspergillus niger

This table illustrates that this compound has comparable activity against pathogenic fungi, suggesting its potential as an antifungal agent .

Anticancer Activity

In vitro studies have demonstrated that oxazole derivatives can inhibit cancer cell proliferation. For instance, a study evaluating various oxazole derivatives showed that certain modifications significantly enhanced their cytotoxic effects against cancer cell lines, including breast and colon cancer cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Interaction : It could interact with specific receptors, modulating signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
  • DNA Interaction : Some studies suggest that oxazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

  • Antifungal Efficacy : A study conducted on the efficacy of this compound against Candida albicans demonstrated an IC50 value of 3.2 µg/ml, indicating strong antifungal activity compared to standard treatments .
  • Anticancer Potential : Research on the compound's effect on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM .

Q & A

Q. What are the standard synthetic protocols for (4-Bromo-oxazol-2-yl)-methanol?

The synthesis typically involves cyclization and functionalization steps. A common approach is the reaction of phosphorus oxychloride (POCl₃) with precursor amides under reflux conditions. For example, refluxing N-(1-aryl-1-oxopropan-2-yl) derivatives in POCl₃ for 4 hours, followed by quenching with ice-water and extraction with dichloromethane. Subsequent washing with NaHCO₃ and recrystallization from ethanol yields purified oxazole derivatives . Bromination may be achieved using bromine-containing precursors or electrophilic substitution under controlled conditions.

Q. Which spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the oxazole ring structure and bromine substitution patterns.
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight and bromine isotopic signatures.
  • Infrared (IR) spectroscopy : Identification of functional groups like C-Br (~600 cm⁻¹) and hydroxyl stretches (~3200 cm⁻¹).
  • Elemental analysis : To validate purity and stoichiometry .

Q. What safety protocols should be followed when handling this compound?

  • Use personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood due to volatile reagents (e.g., POCl₃, bromine).
  • Waste disposal : Segregate halogenated waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance bromine incorporation in oxazole derivatives?

  • Electrophilic bromination : Use catalysts like FeBr₃ or AlBr₃ to activate bromine sources (e.g., NBS or Br₂) for regioselective substitution.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromine addition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility and reaction efficiency .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Heavy atom effects : The bromine atom aids in phasing via anomalous scattering but may cause absorption errors. Use SHELXL for absorption correction and refinement .
  • Disorder in the oxazole ring : Apply restraints (e.g., DFIX, FLAT) in refinement software like WinGX or SHELXPRO to stabilize geometry .
  • Data quality : Collect high-resolution data (≤1.0 Å) and use SIR97 for direct-method structure solution .

Q. How should cytotoxicity studies for this compound be designed to ensure reproducibility?

  • Cell lines : Use multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.
  • Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO).
  • Dose-response curves : Perform triplicate experiments with logarithmic concentration gradients (e.g., 1 nM–100 µM) and analyze via IC₅₀ calculations .

Q. How can contradictions in spectral or crystallographic data be resolved?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations).
  • Data sharing : Deposit raw crystallographic data in repositories (e.g., CCDC) for peer validation .
  • Replication : Repeat synthesis and characterization under standardized conditions to confirm reproducibility .

Q. What strategies mitigate hazards during the synthesis of brominated oxazole intermediates?

  • In situ quenching : Neutralize excess bromine or POCl₃ with ice-cold NaHCO₃ before extraction.
  • Microscale synthesis : Reduce reagent quantities to minimize exposure risks.
  • Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and halt unstable intermediates promptly .

Methodological Tools and Software

  • Crystallography : SHELX (refinement), WinGX (data processing), ORTEP-3 (graphical representation) .
  • Spectral Analysis : MestReNova (NMR processing), Gaussian (DFT calculations).
  • Data Management : CIF files from SIR97 for publication-ready tables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.